molecular formula C15H25IN2O B1675313 Lidocaine methiodide CAS No. 1462-71-1

Lidocaine methiodide

Cat. No.: B1675313
CAS No.: 1462-71-1
M. Wt: 362.25 g/mol
InChI Key: QLXGAILYZFJDSH-UHFFFAOYSA-N
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Description

Lidocaine methiodide is a quaternary ammonium salt derived from lidocaine, a well-known local anesthetic

Mechanism of Action

Target of Action

Lidocaine methiodide, also known as [2-(2,6-dimethylanilino)-2-oxoethyl]-ethyl-dimethylazanium;iodide, primarily targets the sodium ion channels in the neuronal cell membrane . These channels play a crucial role in the generation and conduction of impulses, which are fundamental to the functioning of the nervous system .

Mode of Action

This compound exerts its anesthetic effect by inhibiting the sodium ion channels . By blocking these channels, it prevents the transient increase in permeability of excitable membranes to sodium ions, which is necessary for the generation and conduction of impulses . This blockage results in a numbing effect on the tissues where the medication is applied .

Biochemical Pathways

This compound is metabolized in the liver by the P450 3A4 isoenzyme , a member of the subfamily of P450 isoenzymes . This isoenzyme is responsible for the metabolism of more drugs than any other hepatic enzyme . This compound can also suppress cancer cell growth via multiple mechanisms, such as regulating epigenetic changes and promoting pro-apoptosis pathways .

Pharmacokinetics

The pharmacokinetics of this compound involves a complex interplay of absorption, distribution, metabolism, and excretion (ADME) properties . Lidocaine is primarily metabolized by the liver and excreted via urine . Factors such as heart failure status, alpha-1-acid glycoprotein, duration of lidocaine infusion, and body weight have been identified as covariates of lidocaine pharmacokinetics .

Result of Action

The primary result of this compound’s action is the numbing of tissue sensations in the area where it is applied . This makes it a valuable agent for facilitating local anesthesia for a wide variety of surgical procedures . In addition, this compound has been found to show potential in cancer treatment, including the suppression of cancer cell growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pharmaceutical products that are metabolized by the cytochrome P450 system can increase the toxicity associated with lidocaine . Similarly, when general anesthesia or intravenous sedation is used, the amount of lidocaine that is infused may need to be reduced because of the potential for drug interactions .

Biochemical Analysis

Biochemical Properties

Lidocaine methiodide interacts with various enzymes and proteins in the body. It is primarily metabolized by the cytochrome P450 system, specifically the CYP1A2 and CYP3A4 isoenzymes . The metabolite monoethylglycinexylidide (MEGX) retains pharmacological and toxicological activity similar to this compound, although less powerful .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It works by blocking sodium channels, thus inhibiting the neurons of local tissues from signaling the brain regarding sensations . This results in effects like vasodilation, hypotension, and irregular heart rate .

Molecular Mechanism

The mechanism of action of this compound involves blocking sodium channels and thus decreasing the rate of contractions of the heart . When injected near nerves, the nerves cannot conduct signals to or from the brain . This is achieved by preventing the generation and transmission of nerve impulses by blocking sodium ion influx through the membranes of nerve cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. A robust liquid chromatography–tandem mass spectrometry (LC–MS-MS) method has been developed and validated for the determination of lidocaine and its metabolite (MEGX) in serum . The method is applicable to sera of different animal species and also to plasma, urine, and milk matrices .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Lidocaine is commonly used to numb the gums prior to dental procedures, and it is also commonly used to reduce pain associated with the insertion of intravenous lines and minor surgical procedures .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized in the liver by the P450 3A4 isoenzyme, a member of the subfamily of P450 isoenzymes . This isoenzyme is responsible for the metabolism of more drugs than any other hepatic enzyme .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Topical delivery systems enable the direct transport of analgesics into areas of localized pain and thus minimize the side effects of administration routes that rely on systemic drug distribution .

Subcellular Localization

Given its mechanism of action, it is likely that this compound is localized to the cell membrane where it can interact with sodium channels to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lidocaine methiodide is synthesized through the quaternization of lidocaine. The process involves reacting lidocaine with methyl iodide under controlled conditions. The reaction typically takes place in an organic solvent such as acetone or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through recrystallization or other suitable methods.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques such as chromatography may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Lidocaine methiodide undergoes various chemical reactions, including:

    Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.

    Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form lidocaine and methyl iodide.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation and Reduction: Various oxidizing and reducing agents, depending on the desired reaction.

Major Products Formed:

    Substitution Reactions: Depending on the nucleophile, various substituted products can be formed.

    Hydrolysis: Lidocaine and methyl iodide.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Lidocaine methiodide has several applications in scientific research:

    Chemistry: Used as a model compound to study quaternary ammonium salts and their reactions.

    Biology: Investigated for its effects on cellular processes and membrane interactions.

    Medicine: Explored for potential therapeutic applications, particularly in pain management and anesthesia.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Comparison with Similar Compounds

    Lidocaine: The parent compound, widely used as a local anesthetic.

    Benzocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

    Procaine: A local anesthetic with a different chemical structure and pharmacokinetic profile.

Uniqueness of Lidocaine Methiodide: this compound’s quaternary ammonium group distinguishes it from other local anesthetics. This feature enhances its solubility in water and its ability to interact with specific molecular targets, making it particularly useful in research settings.

Properties

IUPAC Name

[2-(2,6-dimethylanilino)-2-oxoethyl]-ethyl-dimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.HI/c1-6-16(4,5)10-13(17)15-14-11(2)8-7-9-12(14)3;/h7-9H,6,10H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZFQPPTRWTILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)CC(=O)NC1=C(C=CC=C1C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29199-61-9 (Parent)
Record name Lidocaine methiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40163300
Record name Lidocaine methiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1462-71-1
Record name Lidocaine methiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lidocaine methiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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